molecular formula C26H30N2O4S B11215721 2-[(3,4-dimethoxybenzyl)amino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

2-[(3,4-dimethoxybenzyl)amino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B11215721
M. Wt: 466.6 g/mol
InChI Key: JBMIPSXLOJIPKV-UHFFFAOYSA-N
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Description

2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-N-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohepta[b]thiophene core, which is a bicyclic structure containing both sulfur and nitrogen atoms. The presence of methoxy groups and an amino substituent further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-N-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors One common approach is to first synthesize the cyclohepta[b]thiophene core through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring consistent product quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-N-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo a variety of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the amino group can produce secondary or tertiary amines. Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings, further modifying the compound’s properties.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.

    Biology: Its structural features suggest potential as a bioactive compound, possibly interacting with biological targets such as enzymes or receptors.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific pathways or diseases.

    Industry: Its unique properties could make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-N-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The presence of the methoxy and amino groups may enhance its binding affinity and specificity, allowing it to modulate the activity of these targets effectively.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups.

    2-(3,4-Dimethoxyphenyl)ethylamine: A compound with similar structural features, used as an intermediate in organic synthesis.

Uniqueness

What sets 2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-N-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE apart is its cyclohepta[b]thiophene core, which provides a unique framework for further functionalization and potential biological activity. The combination of methoxy and amino groups also enhances its chemical reactivity and potential for interaction with biological targets.

This detailed article provides a comprehensive overview of 2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-N-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H30N2O4S

Molecular Weight

466.6 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C26H30N2O4S/c1-30-19-12-10-18(11-13-19)28-25(29)24-20-7-5-4-6-8-23(20)33-26(24)27-16-17-9-14-21(31-2)22(15-17)32-3/h9-15,27H,4-8,16H2,1-3H3,(H,28,29)

InChI Key

JBMIPSXLOJIPKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)NCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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